N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide
Overview
Description
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole moiety, which is a heterocyclic aromatic organic compound, and a methoxybenzamide group, which is an amide derivative of methoxybenzoic acid. The presence of these functional groups contributes to the compound’s reactivity and versatility in chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Vinylation: The benzoxazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Coupling Reaction: The vinylated benzoxazole is coupled with 4-bromo-3-methoxybenzamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-trifluoromethylbenzamide
- N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide
Uniqueness
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications, such as fluorescence-based assays and therapeutic research.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-19-6-4-5-17(15-19)23(26)24-18-12-9-16(10-13-18)11-14-22-25-20-7-2-3-8-21(20)28-22/h2-15H,1H3,(H,24,26)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPCVSUDRPSEBY-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.